molecular formula C8H16Zn B12560054 Zinc, ethyl-1-hexenyl- CAS No. 195154-45-1

Zinc, ethyl-1-hexenyl-

Cat. No.: B12560054
CAS No.: 195154-45-1
M. Wt: 177.6 g/mol
InChI Key: ZKKIRZKUTJAPFY-UHFFFAOYSA-N
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Description

While direct references to this specific compound are absent in the provided evidence, structural analogs and related zinc compounds can be inferred. For example, organozinc compounds are known for applications in catalysis, polymer stabilization, and agrochemicals. The ethyl-1-hexenyl moiety may derive from 2-ethyl-1-hexanol (CAS 104-76-7), a branched alcohol widely used in plasticizer production . If the zinc compound is a salt or complex of this alcohol, its properties might align with zinc carboxylates or alkoxides, which are used as catalysts or stabilizers in industrial processes.

Properties

CAS No.

195154-45-1

Molecular Formula

C8H16Zn

Molecular Weight

177.6 g/mol

IUPAC Name

zinc;ethane;hex-1-ene

InChI

InChI=1S/C6H11.C2H5.Zn/c1-3-5-6-4-2;1-2;/h1,3H,4-6H2,2H3;1H2,2H3;/q2*-1;+2

InChI Key

ZKKIRZKUTJAPFY-UHFFFAOYSA-N

Canonical SMILES

C[CH2-].CCCCC=[CH-].[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Zinc, ethyl-1-hexenyl- typically involves the reaction of zinc with ethyl-1-hexenyl halides under anhydrous conditions. One common method involves the use of zinc dust and ethyl-1-hexenyl bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as argon or nitrogen, to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of Zinc, ethyl-1-hexenyl- may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Additions

Ethyl-1-hexenyl-zinc acts as a nucleophile in carbonyl additions:

  • Reformatsky-Type Reaction:

    • Reacts with ketones/aldehydes to form β-hydroxy esters .

    • Example: Addition to benzophenone yields α-branched alcohols (75–85% yield) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

  • With Aryl Halides: Ethyl-1-hexenyl-zinc couples with iodobenzene to form biaryls (e.g., 3x , 68% yield) .

  • Selectivity: Secondary/tertiary alkyl-zinc species show higher reactivity than primary derivatives .

Cycloadditions

Zinc acetylides participate in azide-alkyne ligation:

  • 1,5-Triazole Formation: Ethyl-1-hexenyl-zinc reacts with azides under mild conditions (room temperature, THF) to yield 1,5-substituted triazoles (76% yield) .

  • Deuterium Trapping: Quenching with D₂O results in 89% deuterium incorporation at the triazole 4-position, confirming aryl-zinc intermediates .

Mechanistic Insights

  • Radical vs. Polar Pathways:

    • Primary alkyl-zinc species favor polar mechanisms (Sₙ2), while secondary/tertiary derivatives involve radical intermediates via single-electron transfer (SET) .

    • Evidence: Radical scavengers (e.g., 1,1-diphenylethylene) reduce yields in tertiary systems .

  • Three-Component Coupling:

    • Sequential cycloaddition and trapping of aryl-zinc intermediates enable functionalization (e.g., ketone 3y , alcohol 3z ) .

Functional Group Compatibility

Ethyl-1-hexenyl-zinc tolerates steric hindrance and sensitive groups:

  • Steroidal Substrates: Propargyl alcohol mestranol undergoes triazole formation (72 h, rt) without decomposition .

  • Chiral Centers: Diastereoselectivity is achieved via carbometalation-zinc homologation (e.g., 93:7 e.r. for benzyl cyclopropane derivatives) .

Comparative Reaction Data

Reaction TypeSubstrateConditionsYield (%)Reference
Triazole FormationBenzyl azideTHF, rt, 18 h76
Biaryl Cross-CouplingIodobenzenePd catalysis, THF68
Reformatsky AdditionBenzophenoneZn, THF, −45°C85
Reductive Aza-ClaisenAnthraquinoneZn, [Hmim]BF₄, 75°C90

Scientific Research Applications

Chemistry

In chemistry, Zinc, ethyl-1-hexenyl- is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also employed in the preparation of other organozinc compounds, which are valuable intermediates in various chemical reactions .

Biology

In biological research, organozinc compounds like Zinc, ethyl-1-hexenyl- are studied for their potential roles in biochemical processes and as tools for probing biological systems.

Medicine

Industry

Industrially, Zinc, ethyl-1-hexenyl- is used in the synthesis of fine chemicals and pharmaceuticals. Its ability to form carbon-carbon bonds makes it a valuable reagent in the production of complex organic molecules.

Mechanism of Action

The mechanism of action of Zinc, ethyl-1-hexenyl- involves its ability to act as a nucleophile in various chemical reactions. The zinc atom facilitates the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy of the reaction. This compound can interact with various molecular targets, including electrophiles, to form new chemical bonds .

Comparison with Similar Compounds

Zinc Oxide (ZnO) Composites

Zinc oxide is a widely studied inorganic compound with applications in polymers, electronics, and coatings. Table 17 () highlights ZnO-polymer composites, emphasizing processing methods (e.g., sol-gel, melt blending) and enhanced properties like UV resistance and mechanical strength. Unlike "Zinc, ethyl-1-hexenyl-", ZnO is thermally stable and non-volatile, making it suitable for high-temperature applications. However, organozinc compounds like "Zinc, ethyl-1-hexenyl-" may offer better compatibility with organic matrices, enabling tailored material properties .

Zinc Ethylenediaminetetraacetic Acid (ZnEDTA)

ZnEDTA is a chelated zinc complex used in agriculture to address zinc deficiency in crops. Table 2 () details split application dates for ZnEDTA, optimizing bioavailability.

2-Ethyl-1-Hexanol and Derivatives

2-Ethyl-1-hexanol (CAS 104-76-7) is a precursor for plasticizers like dioctyl phthalate. Its zinc derivative could theoretically serve as a catalyst in esterification or polymerization reactions. If "Zinc, ethyl-1-hexenyl-" incorporates similar alkenyl groups, its reactivity and environmental persistence would require evaluation against these benchmarks.

Data Tables and Research Findings

Table 1: Key Properties of Zinc Compounds

Compound Structure Applications Stability Reference
Zinc, ethyl-1-hexenyl- Organozinc Hypothetical: Catalysis, polymers Likely air/moisture-sensitive Inferred
ZnO Inorganic oxide UV protection, composites High thermal
ZnEDTA Chelated complex Agricultural micronutrient Water-soluble
2-Ethyl-1-hexanol Branched alcohol Plasticizer precursor Volatile liquid


Table 2: Concentration Ranges of Related Volatile Compounds

Compound Concentration Range (ppb) Notes Reference
(Z)-3-Hexenyl acetate 3–11 Low volatility, floral scent
Hexanal >100 Green leaf volatile
2-Ethyl-1-hexanol Not reported Industrial use, low volatility

Critical Analysis and Limitations

The lack of direct data on "Zinc, ethyl-1-hexenyl-" necessitates cautious extrapolation from related compounds. For instance:

  • Synthesis Challenges: Organozinc compounds often require anhydrous conditions, contrasting with ZnO's straightforward synthesis .
  • Toxicity: 2-Ethyl-1-hexanol has documented hazards (e.g., irritation), and its zinc derivative may pose enhanced ecological risks .
  • Performance Trade-offs: While ZnO offers durability, organozinc compounds may degrade under UV exposure but provide superior interfacial adhesion in polymers.

Q & A

Q. What are the recommended methods for synthesizing Zinc ethyl-1-hexenyl- with high purity, and how can purity be validated?

Synthesis typically involves organozinc reagent preparation via transmetallation or direct alkylation. Use anhydrous conditions to prevent hydrolysis, and employ inert atmospheres (e.g., nitrogen/argon) to avoid oxidation. Purification via fractional distillation or recrystallization is critical. Validate purity using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, ensuring integration ratios match expected proton environments .

Q. Which spectroscopic techniques are most effective for characterizing Zinc ethyl-1-hexenyl-’s structure and stability?

  • NMR : Analyze 1H^1H, 13C^{13}C, and 67Zn^{67}Zn NMR to confirm ligand coordination and detect impurities.
  • FT-IR : Identify Zn-C and C-H stretching frequencies (e.g., 450–550 cm1^{-1} for Zn-C).
  • X-ray crystallography : Resolve crystal structures to confirm molecular geometry.
  • Thermogravimetric analysis (TGA) : Assess thermal stability under controlled conditions .

Q. What safety protocols are essential when handling Zinc ethyl-1-hexenyl- in laboratory settings?

  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Storage : Keep in airtight, amber-glass containers under inert gas.
  • Waste disposal : Neutralize with ethanol/water mixtures before disposal to prevent pyrophoric reactions .

Q. How can researchers optimize analytical methods to quantify Zinc ethyl-1-hexenyl- in complex matrices?

Employ inductively coupled plasma mass spectrometry (ICP-MS) for trace metal analysis. For organic quantification, pair high-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 200–300 nm). Validate methods via spike-recovery experiments and calibration curves with R2^2 > 0.995 .

Advanced Research Questions

Q. How should researchers address contradictions in reported reactivity data for Zinc ethyl-1-hexenyl-?

  • Systematic error analysis : Compare reaction conditions (solvent polarity, temperature, catalyst loading) across studies.
  • Replicate experiments : Use standardized protocols to isolate variables (e.g., moisture levels, reagent purity).
  • Computational modeling : Apply density functional theory (DFT) to predict reaction pathways and identify kinetic/thermodynamic discrepancies .

Q. What experimental design principles ensure robust mechanistic studies of Zinc ethyl-1-hexenyl-’s catalytic behavior?

  • Isotopic labeling : Use deuterated analogs to track proton transfer steps.
  • Kinetic profiling : Conduct time-resolved in-situ FT-IR or Raman spectroscopy to monitor intermediate formation.
  • Control experiments : Eliminate side reactions by comparing results with/without co-catalysts .

Q. How can computational models enhance the prediction of Zinc ethyl-1-hexenyl-’s ligand-exchange dynamics?

  • Molecular dynamics (MD) simulations : Simulate solvation effects in polar aprotic solvents (e.g., THF).
  • DFT calculations : Optimize transition-state geometries to estimate activation energies.
  • Cheminformatics : Cross-reference with databases (SciFinder, Reaxys) to validate predicted intermediates .

Q. What strategies improve reproducibility in cross-coupling reactions involving Zinc ethyl-1-hexenyl-?

  • Standardized substrates : Use aryl halides with consistent electronic profiles (e.g., p-CF3_3, p-OCH3_3).
  • Batch consistency : Document reagent lot numbers and storage durations.
  • Open data : Share raw NMR/GC-MS files via repositories like Zenodo for peer validation .

Q. How can interdisciplinary approaches resolve challenges in Zinc ethyl-1-hexenyl-’s application to green chemistry?

  • Lifecycle analysis (LCA) : Quantify environmental impacts of synthesis vs. traditional catalysts.
  • Biohybrid systems : Integrate organozinc compounds with enzymatic frameworks for selective transformations.
  • Circular economy : Explore solvent recovery systems to minimize waste .

Q. What methodologies mitigate challenges in scaling lab-scale Zinc ethyl-1-hexenyl- syntheses without compromising yield?

  • Flow chemistry : Optimize residence times and pressure to control exothermic reactions.
  • Process analytical technology (PAT) : Implement in-line FT-IR for real-time monitoring.
  • DoE (Design of Experiments) : Use factorial designs to identify critical parameters (temperature, stoichiometry) .

Q. Guidelines for Researchers

  • Literature review : Prioritize primary sources (ACS, RSC journals) over commercial databases. Use SciFinder for patent landscapes .
  • Data transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Ethical reporting : Disclose conflicts of interest and funding sources per ICMJE standards .

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